(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
Description
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-12-13-23(15-20)21(24)17-10-8-16(9-11-17)18-6-5-7-19(14-18)27-4/h5-11,14,20H,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTLZOMQEVLSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone is a complex organic molecule notable for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several structural elements that contribute to its biological activity:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that can influence the compound's pharmacodynamics.
- Tert-butylsulfonyl Group : This moiety enhances solubility and reactivity, facilitating interactions with biological targets.
- Methoxy-substituted Biphenyl : This aromatic system may play a role in binding interactions with various proteins or receptors.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with nucleophilic sites on enzymes, inhibiting their activity.
- Receptor Modulation : The biphenyl portion could facilitate binding to specific receptors, altering signaling pathways involved in various physiological processes.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities. Here are some key findings:
Case Studies
- Anticancer Properties : A study focusing on similar sulfonamide derivatives revealed that they effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research on related compounds indicated potential neuroprotective properties, suggesting possible applications in neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Absorption : The presence of a tert-butylsulfonyl group enhances solubility, potentially improving bioavailability.
- Metabolism : Initial studies suggest that metabolic pathways involving cytochrome P450 enzymes may play a role in the compound's degradation and activation.
- Excretion : Predominantly renal excretion is anticipated due to the polar nature of the sulfonyl group.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the realm of drug development:
- Anticancer Activity : Preliminary studies indicate that derivatives of biphenyl compounds can exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may enhance the solubility and bioavailability of the compound, making it suitable for further development in cancer therapies .
- Neurological Disorders : Compounds with similar structural motifs have been explored for their neuroprotective properties. This compound could potentially be evaluated for its effects on neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Pharmacology
Pharmacological studies are essential to determine the efficacy and safety profiles of new compounds:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing pathways involved in various physiological processes. This could lead to applications in treating conditions like hypertension or metabolic disorders .
- Bioavailability Studies : The influence of the tert-butylsulfonyl group on the compound's solubility and absorption has implications for its formulation into effective drug delivery systems .
Case Study 1: Anticancer Potential
A study focusing on structurally related biphenyl compounds demonstrated significant cytotoxicity against breast cancer cells. The findings suggested that modifications to the biphenyl structure could enhance activity, indicating a promising avenue for further exploration of (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone in anticancer research.
Case Study 2: Neuroprotective Effects
Research has shown that certain pyrrolidine derivatives exhibit neuroprotective effects by modulating neurotransmitter levels. This suggests that our compound could be tested for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Comparison with Similar Compounds
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (Compound 15cc)
- Structure: Features a pyrrolidine-methanone group linked to a cyclopropane ring and a 4-tert-butylphenoxy substituent.
- Incorporates a cyclopropane ring, which introduces steric constraints absent in the biphenyl system of the target compound.
- Synthesis : Prepared via a diastereoselective route (dr 6:1) with a 71% yield, suggesting higher synthetic efficiency compared to the target compound’s unspecified pathway .
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone
- Structure : Contains a tetrahydro-pyrrole ring substituted with benzoyl and nitroaryl groups.
- Key Differences :
Sulfonyl-Modified Pyrrolidine Derivatives
1-(3-(Trifluoromethyl)benzenesulfonyl)proline
- Structure : Combines a pyrrolidine ring with a benzenesulfonyl group (trifluoromethyl substituent) and a carboxylic acid.
- Key Differences: The trifluoromethyl-sulfonyl group is smaller and more electronegative than the tert-butyl-sulfonyl group, altering steric and electronic profiles. The carboxylic acid enables ionization at physiological pH, unlike the neutral methanone in the target compound .
Methods for Structural Similarity Assessment
Tanimoto Coefficient Analysis
- Application : Binary fingerprints of functional groups (e.g., sulfonyl, biphenyl) are compared. The target compound’s tert-butylsulfonyl and methoxy-biphenyl groups would yield distinct Tanimoto scores against analogues with cyclopropane or nitro groups .
- Limitations : May underestimate similarities in 3D conformation or stereochemistry.
Graph Comparison Approach
- Utility: Directly evaluates shared subgraphs (e.g., pyrrolidine cores, aryl linkages). For example, the biphenyl system in the target compound shares substructure with Compound 15cc’s phenoxy group but diverges in branching patterns .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on analogous structures.
Discussion of Structural and Functional Implications
- Electronic Profile : The 3'-methoxy group on the biphenyl system donates electron density, contrasting with the electron-withdrawing nitro group in ’s compound, which could influence reactivity or target affinity.
- Synthetic Challenges : Diastereoselectivity (e.g., in Compound 15cc) and the incorporation of bulky substituents (e.g., tert-butylsulfonyl) may complicate synthetic routes compared to simpler analogues .
Q & A
Q. What are the recommended synthetic routes for this compound under laboratory conditions?
The synthesis involves two key steps: (1) preparation of the biphenyl methanone core via Friedel-Crafts acylation using 3-methoxybiphenyl and an acyl chloride in the presence of AlCl₃ (optimized for steric hindrance mitigation), and (2) introduction of the tert-butylsulfonyl-pyrrolidine moiety through nucleophilic substitution or coupling reactions. Purification typically employs silica gel column chromatography with gradients of hexane/ethyl acetate .
Q. What analytical techniques confirm structural integrity post-synthesis?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, tert-butyl groups at δ 1.2–1.4 ppm).
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and confirms sulfonyl group geometry .
- HPLC-MS : Validates purity (>95%) and detects trace byproducts .
Q. What safety protocols are critical for handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers at –20°C, away from oxidizers.
- Emergency procedures: For skin contact, wash with soap/water; for spills, neutralize with inert adsorbents .
Advanced Research Questions
Q. How can diastereomers/enantiomers be resolved during synthesis?
Chiral HPLC (e.g., Chiralpak® columns) or diastereomeric salt formation using tartaric acid derivatives effectively separates stereoisomers. For example, preparative chromatography with hexane/EtOAc (6:1) achieved a diastereomeric ratio (dr) of 6:1 in similar sulfonamide derivatives .
Q. How does the tert-butylsulfonyl group influence reactivity and physicochemical properties?
- Steric effects : The bulky tert-butyl group reduces nucleophilic attack at the pyrrolidine nitrogen.
- Electron-withdrawing nature : The sulfonyl group enhances electrophilicity at the methanone carbonyl, facilitating amide bond formation.
- Solubility : Increased hydrophobicity necessitates DMSO or DMF as solvents for biological assays .
Q. What computational strategies predict biological activity?
Q. How to address challenges in crystallographic characterization?
High-resolution data (d ≤ 1.0 Å) and SHELXL refinement mitigate twinning issues. For low-symmetry crystals, pseudo-merohedral twinning parameters (e.g., BASF) improve structure solution .
Q. What methodologies assess environmental impact in ecological studies?
- Degradation pathways : LC-MS/MS tracks abiotic hydrolysis (pH 7–9) and photolysis (UV-Vis).
- Ecotoxicology : Daphnia magna assays evaluate acute toxicity (EC₅₀), while OECD 301F tests measure biodegradability .
Methodological Considerations
- Yield optimization : Use low-temperature (–10°C) acylation to minimize side reactions (e.g., over-acylation) .
- Reaction monitoring : TLC (silica, UV 254 nm) with hexane/EtOAc (3:1) ensures intermediate purity before coupling steps .
- Scale-up : Continuous flow reactors improve reproducibility for multi-gram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
